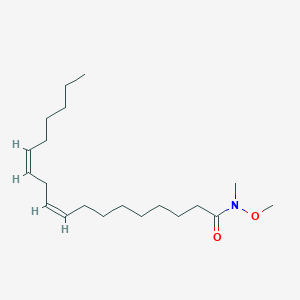
(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide is a synthetic compound characterized by its unique structure, which includes a methoxy group and a methyl group attached to an octadecadienamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as linoleic acid or its derivatives.
Functional Group Modification:
Amidation: The final step involves the formation of the amide bond, which is typically carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
化学反応の分析
Types of Reactions
(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophilic reagents like sodium methoxide for methoxy group substitution.
Major Products Formed
Oxidation: Formation of diols or epoxides.
Reduction: Formation of saturated amides.
Substitution: Formation of new amides with different functional groups.
科学的研究の応用
(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cell surface receptors or intracellular proteins.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in metabolic pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.
類似化合物との比較
Similar Compounds
(9Z,12Z)-Octadecadienoic Acid: A fatty acid with similar structural features but lacking the methoxy and methyl groups.
(9Z,12Z,15Z)-Octadecatrienoic Acid: Another polyunsaturated fatty acid with three double bonds.
Uniqueness
(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide is unique due to the presence of the methoxy and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs.
特性
分子式 |
C20H37NO2 |
|---|---|
分子量 |
323.5 g/mol |
IUPAC名 |
(9Z,12Z)-N-methoxy-N-methyloctadeca-9,12-dienamide |
InChI |
InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)23-3/h8-9,11-12H,4-7,10,13-19H2,1-3H3/b9-8-,12-11- |
InChIキー |
DTXISTLEGHJAOL-MURFETPASA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)OC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




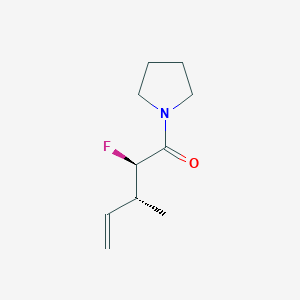
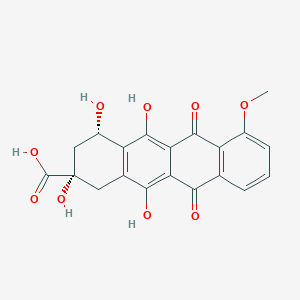
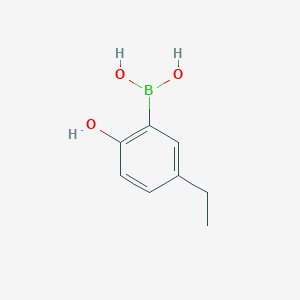
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)
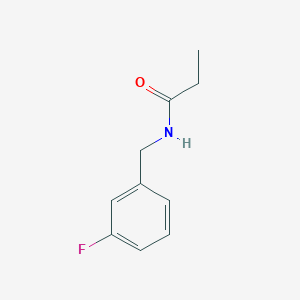

![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)
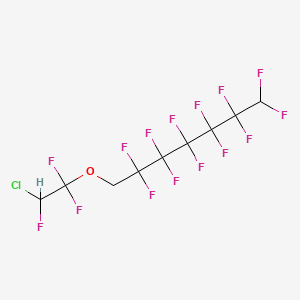
![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)
